molecular formula C13H16O B12523628 2-Phenylbicyclo[3.2.0]heptan-2-ol CAS No. 656259-95-9

2-Phenylbicyclo[3.2.0]heptan-2-ol

Katalognummer: B12523628
CAS-Nummer: 656259-95-9
Molekulargewicht: 188.26 g/mol
InChI-Schlüssel: BOQSOVAQDVHVQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenylbicyclo[320]heptan-2-ol is a bicyclic compound characterized by a phenyl group attached to a bicycloheptane structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylbicyclo[3.2.0]heptan-2-ol can be achieved through several methods. One common approach involves the cycloaddition reaction of 1,6-heptadienes to form the bicyclo[3.2.0]heptane core . This reaction can be catalyzed by photocatalysts under specific conditions to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized catalysts and reaction conditions. The process is designed to maximize efficiency and minimize by-products, ensuring a high-purity final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenylbicyclo[3.2.0]heptan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phenyl group and the bicyclic structure.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.

Wirkmechanismus

The mechanism of action of 2-Phenylbicyclo[3.2.0]heptan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and exerting its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Phenylbicyclo[3.2.0]heptan-2-ol is unique due to its specific bicyclic structure and the presence of a phenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

656259-95-9

Molekularformel

C13H16O

Molekulargewicht

188.26 g/mol

IUPAC-Name

2-phenylbicyclo[3.2.0]heptan-2-ol

InChI

InChI=1S/C13H16O/c14-13(11-4-2-1-3-5-11)9-8-10-6-7-12(10)13/h1-5,10,12,14H,6-9H2

InChI-Schlüssel

BOQSOVAQDVHVQC-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C1CCC2(C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.